1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid
Description
1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid is an imidazole derivative characterized by a carboxylic acid group at position 4 of the imidazole ring and a 2-oxopropyl substituent at the nitrogen atom (N1). This structural configuration introduces both hydrophilic (carboxylic acid) and moderately lipophilic (2-oxopropyl) properties, making it a versatile scaffold for pharmaceutical and coordination chemistry applications .
Properties
IUPAC Name |
1-(2-oxopropyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)2-9-3-6(7(11)12)8-4-9/h3-4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLABXAPDZKNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235656 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707594-86-2 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(2-oxopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707594-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of imidazole with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator.
Medicine: The compound’s potential therapeutic properties are explored in the development of new drugs for treating diseases such as cancer, infections, and metabolic disorders.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural differences and similarities between 1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid and related imidazole-4-carboxylic acid derivatives:
Physicochemical Properties
While detailed physicochemical data (e.g., solubility, melting point) for this compound is absent in the evidence, trends can be inferred from analogs:
- Lipophilicity : The 2-oxopropyl group introduces moderate lipophilicity, intermediate between purely aromatic (e.g., phenyl) and polar (e.g., oxadiazole) substituents.
- Acidity : The carboxylic acid at C4 (pKa ~2–3) facilitates deprotonation under physiological conditions, enhancing metal-binding capacity .
- Stability : Ketone-containing derivatives may exhibit lower hydrolytic stability compared to ester or amide analogs .
Biological Activity
1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid (CAS No. 1707594-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes relevant research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.
Target Enzymes and Pathways
The compound has been implicated in the inhibition of specific enzymes, notably lactoperoxidase (LPO), which is selective for solid tumors due to its high binding affinity. Similar compounds have demonstrated antimicrobial properties, suggesting interactions with biochemical pathways associated with microbial growth and proliferation.
Biochemical Properties
The compound exhibits significant interactions with enzymes and proteins. For instance, it has been shown to inhibit topoisomerase IV, an enzyme critical for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells by activating specific signaling pathways, thereby promoting programmed cell death.
Pharmacokinetics
Solubility and Stability
This compound is a solid that can dissolve in water and various organic solvents, which is crucial for its bioavailability. The stability of this compound is essential as it may degrade under certain conditions, affecting its biological activity over time.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage. Low doses may have minimal effects on cellular function, while higher doses can lead to substantial changes in cell behavior and metabolism. This variability emphasizes the need for careful dosage consideration in therapeutic applications.
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of microbial growth observed at varying concentrations. |
| Study B | Antitumor | Induction of apoptosis in cancer cell lines through topoisomerase IV inhibition. |
| Study C | Enzyme Inhibition | Significant inhibition of lactoperoxidase with high binding affinity. |
Case Studies
Case Study 1: Antimicrobial Activity
In a laboratory setting, this compound was tested against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In another study focused on cancer therapeutics, the compound was administered to cultured cancer cells. The findings revealed that treatment with this compound led to significant apoptosis rates, highlighting its potential role as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
